2-tert-Butyl-4-methyl-2H-indazole: A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Pharmacological Utility
2-tert-Butyl-4-methyl-2H-indazole: A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Pharmacological Utility
Abstract As a Senior Application Scientist, I present this in-depth technical whitepaper detailing the structural dynamics, synthesis, and medicinal chemistry applications of 2-tert-butyl-4-methyl-2H-indazole (CAS: 34880-57-4). This compound represents a highly specialized, sterically hindered heterocyclic building block. By locking the indazole core into its 2H-tautomeric form, this scaffold provides unique hydrogen-bonding vectors and lipophilic properties that are increasingly leveraged in modern rational drug design.
Structural Architecture & Physicochemical Profile
The Tautomeric Lock Mechanism
Unsubstituted indazoles exist in a dynamic equilibrium between their 1H and 2H tautomeric forms, with the 1H-tautomer generally being thermodynamically favored due to its fully aromatic benzenoid resonance structure[1]. However, the introduction of an alkyl group at the N2 position permanently locks the core into the 2H configuration.
In the case of 2-tert-butyl-4-methyl-2H-indazole, the bulky tert-butyl group at N2 provides immense steric shielding. This structural modification fundamentally alters the electronic distribution of the molecule. Unlike 1H-indazoles, where N2 acts as an acceptor and N1 acts as a donor, the 2H-indazole core utilizes N1 strictly as a hydrogen-bond acceptor (its lone pair resides in an sp2 orbital orthogonal to the π -system), while the N2 lone pair is delocalized into the aromatic ring, rendering it non-participatory in hydrogen bonding. The 4-methyl group further increases lipophilicity and introduces a steric "bump" that dictates the dihedral angle of any subsequent functionalization at the C3 position.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties of 2-tert-butyl-4-methyl-2H-indazole, essential for predicting its pharmacokinetic behavior in drug development.
| Property | Value | Scientific Rationale |
| CAS Number | 34880-57-4 | Standard registry identifier[2]. |
| Molecular Formula | C₁₂H₁₆N₂ | Core indazole (C₇H₄N₂) + tert-butyl (C₄H₉) + methyl (CH₃). |
| Molecular Weight | 188.27 g/mol | Optimal low-molecular-weight fragment for lead generation. |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | Highly lipophilic; excellent for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 0 | The N-H bond is replaced by the N-tert-butyl group. |
| Hydrogen Bond Acceptors | 1 | Only the N1 lone pair is available for hydrogen bonding. |
| Estimated XLogP3 | ~3.4 | Driven by the synergistic lipophilicity of the tert-butyl and methyl groups. |
Synthetic Methodologies: Regioselective Construction
The Causality Behind Route Selection
A common approach to synthesizing 2-alkyl-2H-indazoles involves the direct alkylation of 1H-indazoles using powerful electrophiles like Meerwein's salts (trialkyloxonium tetrafluoroborates), which yield 2-alkyl derivatives under kinetic control[3]. However, attempting to install a tert-butyl group via direct alkylation (e.g., using tert-butyl bromide or tert-butanol/acid) is fundamentally flawed. The extreme steric hindrance of the tert-butyl electrophile heavily favors E2 elimination (yielding isobutylene) over the desired SN2 substitution.
To bypass this thermodynamic roadblock, a de novo cyclization strategy is required. The most robust, field-proven method is the condensation of 2-fluoro-6-methylbenzaldehyde with tert-butylhydrazine hydrochloride, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr)[4].
Experimental Protocol: De Novo SNAr Cyclization
This protocol is designed as a self-validating system, ensuring high yield and regiochemical purity.
Step 1: Hydrazone Formation
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Reagents : Suspend 2-fluoro-6-methylbenzaldehyde (1.0 eq) and tert-butylhydrazine hydrochloride (1.1 eq) in absolute ethanol (0.2 M).
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Causality : Ethanol facilitates the condensation while maintaining the solubility of the hydrazine salt. The primary amine of the hydrazine selectively attacks the aldehyde to form the Schiff base.
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Reaction : Heat to 80°C under reflux for 2 hours.
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Validation : Monitor via LC-MS. The complete disappearance of the aldehyde peak and the appearance of the hydrazone mass [M+H]⁺ confirms step completion. Remove ethanol in vacuo.
Step 2: Base-Mediated SNAr Cyclization
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Reagents : Dissolve the crude hydrazone in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq).
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Causality : DMF, a polar aprotic solvent, is critical here; it solvates the potassium cations, leaving the secondary nitrogen of the hydrazone highly nucleophilic. K₂CO₃ is chosen as a mild inorganic base to neutralize the HCl from the hydrazine salt and scavenge the HF generated during cyclization without triggering side reactions.
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Reaction : Heat the mixture to 130°C for 12 hours. The elevated temperature is mandatory to overcome the high activation energy barrier imposed by the steric bulk of the tert-butyl group during the transition state.
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Workup & Validation : Cool to room temperature and quench with distilled water. The aqueous quench precipitates inorganic salts. Extract with Ethyl Acetate (EtOAc). The mass shift from the open hydrazone to the closed indazole ([M+H]⁺ - 20 Da for HF loss) via LC-MS provides unambiguous confirmation of cyclization. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 2-tert-butyl-4-methyl-2H-indazole.
Fig 1: De novo synthetic workflow for 2-tert-butyl-4-methyl-2H-indazole via SNAr cyclization.
Applications in Drug Discovery: The 2H-Indazole Bioisostere
In medicinal chemistry, 2H-indazoles are recognized as privileged scaffolds, frequently deployed as bioisosteric replacements for traditional indoles or 1H-indazoles[5].
When designing kinase inhibitors, the hinge-binding region of the ATP pocket requires precise hydrogen-bonding vectors. By utilizing 2-tert-butyl-4-methyl-2H-indazole, researchers can intentionally ablate the hydrogen-bond donor capacity at N1, forcing the molecule to act strictly as an acceptor. This subtle electronic tuning can drastically improve target selectivity. Furthermore, the tert-butyl group serves a dual purpose: it occupies deep hydrophobic pockets within the target protein and provides severe steric shielding that protects the heterocyclic core from cytochrome P450-mediated oxidative metabolism, thereby extending the drug's pharmacokinetic half-life.
Fig 2: Logical relationship of 2H-indazole bioisosteric replacement in rational drug design.
References
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EvitaChem Catalog : 2-tert-butyl-4-methyl-2H-indazole (CAS 34880-57-4). Source: EvitaChem.2
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Cheung, M., et al. : Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Source: American Chemical Society (J. Org. Chem. 2003). 3
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Mei, Y., & Yang, B. : The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Source: Connect Journals (Indian Journal of Heterocyclic Chemistry). 1
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Organic & Biomolecular Chemistry : Regioselective synthesis of 2-substituted alkyl 2H-indazole. Source: RSC Publishing. 6
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Recent Advances in Synthetic Strategies : Biological Properties of Indazole Scaffolds: A Review. Source: NIH PMC. 5
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